molecular formula C10H10O B1354260 1-Phenylbut-3-yn-2-ol CAS No. 4378-23-8

1-Phenylbut-3-yn-2-ol

Cat. No. B1354260
CAS RN: 4378-23-8
M. Wt: 146.19 g/mol
InChI Key: OCGGBKUCKYBJSC-UHFFFAOYSA-N
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Description

“1-Phenylbut-3-yn-2-ol” is a chemical compound with the molecular formula C10H10O . It is also known by other names such as 3-Hydroxy-1-phenyl-1-butyne, α-Ethynyl-α-methylbenzenemethanol, and Benzyl alcohol, α-ethynyl-α-methyl .


Synthesis Analysis

The synthesis of “1-Phenylbut-3-yn-2-ol” involves the reaction with CO2 catalyzed by transition metal salts in ionic liquid . This reaction leads to the formation of α-methylene cyclic carbonates .


Molecular Structure Analysis

The molecular structure of “1-Phenylbut-3-yn-2-ol” can be represented by the IUPAC Standard InChI: InChI=1S/C10H10O/c1-3-10(2,11)9-7-5-4-6-8-9/h1,4-8,11H,2H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

“1-Phenylbut-3-yn-2-ol” undergoes a copper (II)-promoted cycloaddition to azides leading to triazoles . This reaction is part of its chemical reactivity profile.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Phenylbut-3-yn-2-ol” include a molecular weight of 146.1858 . It is a solid with a boiling point of 102-103 °C/12 mmHg . The compound has a density of 1.005 g/mL at 25 °C .

Scientific Research Applications

Application 1: Preparation of α-methylene cyclic carbonates

  • Summary of the Application: 1-Phenylbut-3-yn-2-ol is used in the preparation of α-methylene cyclic carbonates. This reaction involves the use of CO2 and is catalyzed by transition metal salts in an ionic liquid .
  • Results or Outcomes: The sources do not provide specific results or outcomes for this application .

Application 2: Copper (II)-promoted cycloaddition to azides

  • Summary of the Application: 1-Phenylbut-3-yn-2-ol is used in copper (II)-promoted cycloaddition reactions with azides, leading to the formation of triazoles .
  • Results or Outcomes: The sources do not provide specific results or outcomes for this application .

Application 3: Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions

  • Summary of the Application: 1-Phenylbut-3-yn-2-ol is used in Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived catalysts .
  • Results or Outcomes: The sources do not provide specific results or outcomes for this application .

Safety And Hazards

“1-Phenylbut-3-yn-2-ol” is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is recommended to avoid dust formation, breathing vapours, mist or gas, and ensure adequate ventilation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .

properties

IUPAC Name

1-phenylbut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-10(11)8-9-6-4-3-5-7-9/h1,3-7,10-11H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGGBKUCKYBJSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468505
Record name 1-phenylbut-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylbut-3-yn-2-ol

CAS RN

4378-23-8
Record name 1-phenylbut-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylbut-3-yn-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
M Isaka, P Chinthanom, M Sappan… - Helvetica Chimica …, 2014 - Wiley Online Library
… (1S,2R)-1-{[(tert-Butyl)(dimethyl)silyl]oxy}-1-phenylbut-3-yn-2-ol (7). Colorless oil. IR (ATR): … (1S,2S)-1-{[(tert-Butyl)(dimethyl)silyl]oxy}-1-phenylbut-3-yn-2-ol (8). Colorless oil. IR (ATR): …
Number of citations: 5 onlinelibrary.wiley.com
S González‐Granda, D Méndez‐Sánchez… - …, 2020 - Wiley Online Library
… To have more information about this synthetic oxidative strategy, an additional substrate 1-phenylbut-3-yn-2-ol (1 n) was included in the study. This compound did not present a double …
YB Chudinov, SB Gashev, NB Chernysheva… - Russian chemical …, 2006 - Springer
… Following the above procedure, we obtained for the first time 3 methyl 5 phenylpent 1 yn 3 ol (2a), 3,5 dimethyl 5 phenylhex 1 yn 3 ol (2b), 2 methyl 1 phenylbut 3 yn 2 ol (2c), and 5 (2 …
Number of citations: 3 link.springer.com
CL Burns - 2021 - search.proquest.com
Heterocyclic aromatic compounds and their derivatives are ubiquitous in the pharmaceutical and photochemical industries. Naphthochromene derivatives in particular have garnered …
Number of citations: 0 search.proquest.com
JM Andrés, R Pedrosa, A Pérez‐Encabo - 2006 - Wiley Online Library
Homochiral α‐(dibenzylamino) aldehydes, prepared from the corresponding α‐amino acids, react with ethynylmagnesium bromide in THF/Et 2 O at 0 C to afford, in good yields and dr, …
DH Koo - 2013 - uh-ir.tdl.org
This thesis is concerned with the synthesis of monomeric ruthenium complexes and diruthenium complexes with Tp or Cp derivatives and their ruthenium-catalyzed propargylic …
Number of citations: 2 uh-ir.tdl.org
G He, Y Yu, C Fu, S Ma - 2010 - Wiley Online Library
… Diethyl (4-Phenylbuta-1,2-dienyl)phosphonate (1g): The reaction of 1-phenylbut-3-yn-2-ol (1.1690 g, 8.0 mmol), Et 3 N (1.65 mL, d = 0.7275 g/mL, 1.20 g, 11.9 mmol), THF (30 mL), and …
SR Barlow, LJ Callaghan, V Franckevičius - Tetrahedron, 2021 - Elsevier
… Following General Procedure C, 1-phenylbut-3-yn-2-ol (830 mg, 5.67 mmol) was reacted with di-tert-butyl dicarbonate (1.23 g, 5.67 mmol) in the presence of DMAP (35 mg, 0.28 mmol) …
Number of citations: 2 www.sciencedirect.com
J Yun, J Park, J Kim, K Lee - Tetrahedron Letters, 2015 - Elsevier
… To demonstrate the utility of catalytic hydroarylation/isomerization, we also carried out the reaction of 1-phenylbut-3-yn-2-ol (1o) and 6-phenylhex-1-yn-3-ol (1p). The reaction of 1o …
Number of citations: 7 www.sciencedirect.com
A Horváth, J Benner, JE Bäckvall - European Journal of …, 2004 - Wiley Online Library
Cyclization of α‐amino allenes in the presence of N‐bromosuccinimide afforded pyrrolines in good yields. The products were obtained with high enantiomeric excesses when optically …

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